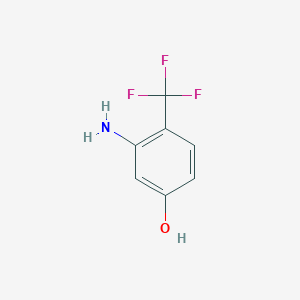

3-Amino-4-(trifluoromethyl)phenol

Description

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis and Materials Science

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with their applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. The high electronegativity of fluorine often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making these compounds highly sought after in drug discovery. In materials science, the presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and unique optical properties to polymers and other advanced materials.

The trifluoromethyl group (-CF3) is particularly noteworthy. Its strong electron-withdrawing nature and steric bulk can significantly influence the reactivity and conformation of a molecule. nih.gov These effects are crucial in designing molecules with specific functionalities and for fine-tuning their properties for advanced applications.

Strategic Positioning of 3-Amino-4-(trifluoromethyl)phenol within the Trifluoromethylated Phenol (B47542) and Aniline Chemical Space

Within the chemical space of trifluoromethylated phenols and anilines, 3-Amino-4-(trifluoromethyl)phenol occupies a strategic position. Its structure is isomeric to other important building blocks, such as 4-Amino-3-(trifluoromethyl)phenol. The relative positioning of the amino, hydroxyl, and trifluoromethyl groups is not trivial and dictates the molecule's reactivity and potential applications.

For instance, the amino and hydroxyl groups in 3-Amino-4-(trifluoromethyl)phenol are ortho to each other, which can lead to intramolecular hydrogen bonding and influence the molecule's acidity and nucleophilicity. The trifluoromethyl group is positioned para to the hydroxyl group and meta to the amino group, creating a unique electronic environment on the aromatic ring. This specific arrangement governs the regioselectivity of further chemical transformations, making it a distinct and valuable synthon compared to its isomers where the electronic and steric influences of the substituents are different.

Table 1: Comparison of Isomeric Aminotrifluoromethylphenols

| Property | 3-Amino-4-(trifluoromethyl)phenol | 4-Amino-3-(trifluoromethyl)phenol |

| CAS Number | 106877-46-7 bldpharm.com | 445-04-5 chemicalbook.com |

| Molecular Formula | C₇H₆F₃NO bldpharm.com | C₇H₆F₃NO chemicalbook.com |

| Molecular Weight | 177.13 g/mol sigmaaldrich.com | 177.12 g/mol sigmaaldrich.com |

| Melting Point | Not available | 158 °C sigmaaldrich.com |

| Boiling Point | Not available | 275.9 °C at 760 mmHg sigmaaldrich.com |

| Synonyms | 3-Hydroxy-4-(trifluoromethyl)aniline | 2-Amino-5-hydroxybenzotrifluoride, 4-Hydroxy-2-(trifluoromethyl)aniline chemicalbook.com |

Note: Data for 3-Amino-4-(trifluoromethyl)phenol is less commonly reported in readily available databases compared to its isomer.

Overview of Key Research Avenues and Interdisciplinary Relevance of 3-Amino-4-(trifluoromethyl)phenol

The primary research avenue for 3-Amino-4-(trifluoromethyl)phenol is its use as a chemical intermediate or building block in the synthesis of more complex molecules. chemscene.com Its bifunctional nature, possessing both an amine and a phenol group, allows for a variety of chemical modifications. The trifluoromethyl group further enhances its utility by introducing fluorine's unique properties into the target molecules.

The interdisciplinary relevance of this compound lies in the applications of the molecules synthesized from it. These applications are predominantly in the fields of:

Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds. The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to improve metabolic stability and binding affinity.

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and other advanced materials. The trifluoromethyl group can enhance thermal stability and chemical resistance in the resulting materials.

While specific, large-scale applications of 3-Amino-4-(trifluoromethyl)phenol are not as widely documented as some other fluorinated building blocks, its availability from chemical suppliers indicates its role in specialized research and development. sigmaaldrich.comchemuniverse.com

Scope and Objectives for Comprehensive Academic Inquiry into 3-Amino-4-(trifluoromethyl)phenol

A comprehensive academic inquiry into 3-Amino-4-(trifluoromethyl)phenol would necessitate a multi-faceted approach. The primary objectives of such an inquiry would be to:

Elucidate Synthetic Pathways: To develop and optimize efficient and scalable synthetic routes to 3-Amino-4-(trifluoromethyl)phenol. This includes exploring different starting materials and reaction conditions to improve yield and purity.

Characterize Physicochemical Properties: To conduct a thorough characterization of its physical and chemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry), acidity (pKa), and solubility.

Investigate Reactivity: To systematically study its reactivity in various chemical transformations, focusing on the influence of the three different functional groups on the regioselectivity and stereoselectivity of reactions.

Explore Applications: To identify and develop new applications for 3-Amino-4-(trifluoromethyl)phenol as a building block in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.

Comparative Studies: To perform comparative studies with its isomers and other related fluorinated compounds to better understand the structure-property-activity relationships.

Achieving these objectives would provide a deeper understanding of this unique molecule and could unlock its full potential in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGNKLZHRNUBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299572 | |

| Record name | 3-Amino-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-46-7 | |

| Record name | 3-Amino-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Trifluoromethyl Phenol and Its Functionalized Derivatives

Established and Evolving Synthetic Routes to Trifluoromethylated Aminophenols

The preparation of trifluoromethylated aminophenols, particularly 3-Amino-4-(trifluoromethyl)phenol, is predominantly achieved through the reduction of a corresponding nitro-substituted precursor. This transformation is critical and can be accomplished using several established methods, each with distinct advantages concerning yield, purity, and substrate compatibility.

The most common precursor for the synthesis of 3-Amino-4-(trifluoromethyl)phenol is 3-nitro-4-(trifluoromethyl)phenol (B1319300). The conversion of the nitro group to an amino group is a fundamental step that can be achieved through various reductive protocols.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes. The use of palladium supported on activated carbon (Pd/C) is a hallmark of this approach, valued for its high catalytic activity and ease of separation from the reaction mixture. google.comrsc.org The reaction involves the treatment of the nitro precursor, 3-nitro-4-(trifluoromethyl)phenol, with hydrogen gas in the presence of the Pd/C catalyst.

The process is typically carried out in a solvent such as ethanol (B145695), methanol, or acetic acid under a hydrogen atmosphere. google.comuctm.edu Reaction temperatures and pressures can be optimized to balance reaction rate and selectivity, with many hydrogenations proceeding efficiently under relatively mild conditions (e.g., room temperature to 45°C and low hydrogen pressures of 1-4 atm). google.com The catalyst loading is generally low, often in the range of 0.5-5 mol% of palladium relative to the substrate. Upon completion, the catalyst is simply removed by filtration, and the desired product, 3-Amino-4-(trifluoromethyl)phenol, is isolated from the filtrate.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitrophenols

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | 5-10% Palladium-on-Carbon (Pd/C) | Bimetallic catalysts (e.g., Pd-Pt, Cu-Ni) may also be used for enhanced activity. uctm.edursc.org |

| Substrate | 3-nitro-4-(trifluoromethyl)phenol | Other substituted nitrophenols can also be reduced. rsc.org |

| Solvent | Methanol, Ethanol, Water, Acetic Acid | Solvent choice can influence reaction rate and product solubility. google.comuctm.edu |

| Hydrogen Pressure | 1 - 60 psig | Higher pressures can increase reaction rates but may require specialized equipment. google.com |

| Temperature | 25 - 80 °C | Exothermic reactions may require cooling to maintain control. google.com |

| Yield | >90% (Typical) | Yields are generally high for this efficient transformation. |

For molecules containing other reducible functional groups, chemoselective reduction of the nitro group is paramount. A classic and cost-effective method involves the use of a metal in the presence of an acid, most commonly iron powder with acetic acid or hydrochloric acid. This system is particularly advantageous for its ability to selectively reduce a nitro group without affecting other sensitive moieties such as ketones, esters, or nitriles. rsc.org

In this procedure, 3-nitro-4-(trifluoromethyl)phenol is dissolved in a suitable solvent (often a mixture of water and ethanol or acetic acid), and iron filings or powder are added. The reaction is initiated and sustained by the addition of a mineral or organic acid. The large surface area of the iron powder facilitates the reduction. The reaction is typically stirred at elevated temperatures to ensure completion. The iron oxides formed as byproducts are removed by filtration, and the product is then isolated from the reaction mixture. While effective, this method generates significant inorganic waste compared to catalytic hydrogenation.

Optimizing the reduction of 3-nitro-4-(trifluoromethyl)phenol is crucial for industrial-scale production, focusing on maximizing yield, purity, and cost-effectiveness. Key areas of optimization include:

Catalyst Selection and Recycling : While Pd/C is standard, the use of bimetallic catalysts can enhance performance. rsc.org For instance, palladium-platinum catalysts may offer improved activity or stability. uctm.edu A significant process optimization involves the recovery and reuse of the catalyst over multiple cycles, which drastically reduces costs. google.com

Reaction Conditions : Fine-tuning temperature, pressure, and agitation speed can minimize reaction time and the formation of byproducts. For example, maintaining a controlled temperature prevents side reactions that can occur at higher temperatures. google.com

Solvent and pH Control : The choice of solvent can impact not only the reaction rate but also the ease of product isolation. In some cases, using the filtrate from a previous batch as the solvent for a subsequent run can improve efficiency and reduce waste. google.com Maintaining an optimal pH during workup is also critical for maximizing the isolation of the amphoteric aminophenol product.

Minimizing Impurities : The addition of activated carbon or filter aids during the reaction or workup can help remove colored impurities and fine catalyst particles, leading to a product of higher purity. google.com

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of functionalized aromatic compounds, including analogues of 3-Amino-4-(trifluoromethyl)phenol. pharmdguru.com This reaction is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups, such as a trifluoromethyl (CF₃) or a nitro (NO₂) group, positioned ortho or para to a suitable leaving group, typically a halogen. libretexts.org

The synthesis of functionalized derivatives, such as ether-linked analogues of 3-Amino-4-(trifluoromethyl)phenol, can be achieved via an SNAr reaction. In a representative strategy, a halogenated trifluoromethyl-nitrobenzene precursor is reacted with a phenolic reagent in the presence of a base.

For example, a molecule like 4-chloro-2-nitro-1-(trifluoromethyl)benzene (B1595934) can serve as the electrophilic partner. The strong electron-withdrawing effects of both the para-CF₃ and ortho-NO₂ groups make the chlorine atom highly susceptible to nucleophilic attack. Reacting this precursor with a substituted phenol (B47542) (e.g., p-cresol) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF, DMSO) would lead to the displacement of the chloride and the formation of a diaryl ether. Subsequent reduction of the nitro group via methods described in section 2.1.1 would yield a complex analogue of 3-Amino-4-(trifluoromethyl)phenol. This strategy allows for the modular construction of a wide array of derivatives. mdpi.com

Table 2: Illustrative Scope of SNAr for Synthesis of Analogues

| Halogenated Precursor | Phenolic Reagent | Potential Product (Post-Reduction) |

|---|---|---|

| 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | Phenol | 2-Amino-4-(trifluoromethyl)phenyl phenyl ether |

| 2,4-Dichloro-1-(trifluoromethyl)benzene | 4-Aminophenol | 5-(Trifluoromethyl)-2-(4-aminophenoxy)aniline |

| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | 3-Methoxyphenol | 2-Amino-4-(trifluoromethyl)phenyl 3-methoxyphenyl (B12655295) ether |

Nucleophilic Aromatic Substitution Reactions Leading to 3-Amino-4-(trifluoromethyl)phenol Analogues

Influence of Catalysts and Solvent Systems on Regioselectivity and Efficiency

The choice of catalyst and solvent system plays a pivotal role in directing the outcome of reactions for synthesizing substituted phenols. In reactions such as the Ullmann-type couplings, the catalyst, often a copper salt, provides an alternative reaction pathway with lower activation energy, thereby increasing the reaction rate. byjus.com The solvent can significantly influence the regioselectivity of a reaction. For instance, in certain reactions, dimethylformamide (DMF) has been shown to promote the exclusive formation of a single regioisomer, whereas other solvents might lead to a mixture of products. nih.gov The interplay between the catalyst, solvent, and substituents on the reactants can determine the reaction pathway and ultimately the structure of the final product. nih.gov

Ullmann-Type Coupling Reactions in the Synthesis of Substituted Phenols

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides to form a biaryl, has been adapted for the synthesis of substituted phenols through what are known as Ullmann-type reactions. byjus.com These reactions involve the copper-catalyzed nucleophilic aromatic substitution between a substituted phenoxide and an aryl halide. byjus.comorganic-chemistry.org

Key advancements in this area include the development of milder reaction conditions. For example, the use of N,N-dimethylglycine as a ligand for copper allows the coupling of phenols with aryl iodides or bromides to proceed at a significantly lower temperature of 90°C, a substantial improvement over the high temperatures (125-300°C) required in classical Ullmann reactions. nih.govorganic-chemistry.org This method demonstrates good to excellent yields and tolerates a variety of functional groups. organic-chemistry.org The mechanism of the classic Ullmann reaction involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org In contrast, modern catalytic systems for Ullmann-type ether synthesis often involve a Cu(I) catalyst and an anionic ancillary ligand, with the reaction typically conducted in solvents like DMF, DMSO, or toluene (B28343) at temperatures between 80-110°C. nih.gov

Fries and Beckman Rearrangement Strategies for Amine Introduction

Rearrangement reactions offer powerful strategies for introducing functional groups onto aromatic rings. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, a reaction that is ortho and para selective. bdu.ac.in The regioselectivity can often be controlled by adjusting reaction conditions such as temperature and solvent. bdu.ac.in While a definitive mechanism remains elusive, a widely accepted pathway involves a carbocation intermediate formed through coordination of a Lewis acid to the carbonyl oxygen of the acyl group. bdu.ac.in

The Beckmann rearrangement provides a method for converting an oxime into an amide through an acid-induced alkyl group migration. youtube.comorganic-chemistry.org This reaction is stereospecific, with the group positioned trans to the oxime's hydroxyl group migrating. youtube.comorganic-chemistry.org The mechanism is thought to proceed via protonation of the oxime hydroxyl, followed by a concerted migration of the trans-alkyl group and expulsion of water. organic-chemistry.org This rearrangement can be applied to both cyclic and acyclic systems and is a key transformation in organic synthesis. youtube.commasterorganicchemistry.com

Modern Catalytic Approaches for Direct Trifluoromethylation of Phenolic and Anilidic Scaffolds

The introduction of a trifluoromethyl group (CF3) into organic molecules is a critical endeavor in medicinal chemistry due to the unique properties it imparts. brynmawr.edu Modern catalytic methods have emerged to directly install this group onto phenolic and anilidic structures, offering more efficient and selective routes compared to traditional methods.

Copper-Catalyzed Trifluoromethylation Reactions and Mechanistic Considerations

Copper catalysis has become a prominent tool for trifluoromethylation reactions due to its low toxicity and cost-effectiveness. researchgate.net These reactions often overcome the high kinetic barrier associated with the reductive elimination of aryl-CF3 products from other transition metals like palladium or nickel. princeton.edu

Mechanistic studies reveal that copper-catalyzed trifluoromethylation can proceed through various pathways. In some cases, a CuCF3 species is formed, which then reacts with an aryl radical or undergoes oxidative addition with an aryl halide followed by reductive elimination. nih.govbeilstein-journals.org The specific mechanism can be substrate-dependent, with factors like the thermodynamic driving force for electron transfer influencing whether the reaction follows a single electron transfer (SET) or a CF3 radical release/electrophilic aromatic substitution (SEAr) pathway. researchgate.net

Direct C-H Trifluoromethylation Pathways

Direct C-H trifluoromethylation represents a highly atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.net This strategy has been successfully applied to a range of arenes and heterocycles. pnas.orgnih.gov Radical-based approaches have seen a resurgence, particularly with the development of photoredox methods that generate the trifluoromethyl radical (•CF3) under mild conditions. nih.gov This reactive species can then engage in the trifluoromethylation of unactivated C-H bonds. pnas.org The regioselectivity of direct C-H trifluoromethylation can sometimes be tuned by the choice of solvent. pnas.org

Use of Trifluoromethylating Reagents (e.g., Togni Reagents, Umemoto Reagents)

The development of shelf-stable, electrophilic trifluoromethylating reagents has been a significant breakthrough in the field. beilstein-journals.orgUmemoto reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, and Togni reagents , which are hypervalent iodine(III)-CF3 compounds, are among the most widely used. brynmawr.edubeilstein-journals.orgnih.gov These reagents are effective for the trifluoromethylation of a broad range of nucleophiles. nih.gov

Copper catalysis is often employed in conjunction with these reagents. For instance, copper can mediate a Sandmeyer-type trifluoromethylation using Umemoto's reagent, where a CF3 radical is generated via a single electron transfer process. nih.govbeilstein-journals.org Similarly, copper-catalyzed trifluoromethylation of terminal alkynes using Togni's reagent has been reported. nih.gov The choice between Togni and Umemoto reagents can influence the yield and enantioselectivity in certain reactions. brynmawr.edu

Photocatalytic Trifluoromethylation Systems for Aromatic Compounds

Visible-light photocatalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. nii.ac.jp These methods allow for the direct trifluoromethylation of aromatic and heteroaromatic systems, often under mild conditions and with high functional group tolerance. nih.govnih.gov Traditional methods often require harsh conditions or the pre-functionalization of the aromatic ring, whereas photocatalytic approaches can directly functionalize C-H bonds. nih.gov

The general strategy involves the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process. capes.gov.br This process generates a highly reactive trifluoromethyl radical (•CF₃) from a stable precursor. This radical can then engage in reactions with aromatic compounds to install the CF₃ group. nih.govcapes.gov.br A variety of trifluoromethyl sources have been developed for this purpose, including triflyl chloride, Umemoto's reagent, and Togni's reagents. nih.govnih.gov While early systems often relied on precious metal complexes, such as those based on Ruthenium (Ru) and Iridium (Ir), recent research has expanded to include more sustainable alternatives. nii.ac.jp

Metal-Free Photoredox Catalysis in Trifluoromethylation

To address the cost and environmental concerns associated with heavy metal catalysts, significant effort has been directed toward developing metal-free photoredox systems. rsc.orgnih.gov These approaches offer a more economical and sustainable alternative for trifluoromethylation reactions. acs.org Metal-free catalysis can be achieved using organic dyes (e.g., Eosin Y, Rose Bengal), organic semiconductors, or simple organic molecules as photocatalysts. nii.ac.jprsc.org

In some cases, the reaction can proceed without any dedicated photocatalyst at all. nih.govmdpi.com For instance, an electron donor-acceptor (EDA) complex can form between an arylthiolate and trifluoromethyl phenyl sulfone, which undergoes intramolecular single electron transfer upon visible light irradiation to generate the trifluoromethyl radical. acs.org Another strategy involves using triflic anhydride (B1165640) in combination with thianthrene, which acts as a recyclable activating reagent under visible light to produce the •CF₃ radical. mdpi.com Simple and inexpensive organic compounds like diacetyl and fluorenone have also proven effective as organic photoredox catalysts for the S-trifluoromethylation of thiols using the Langlois reagent (sodium trifluoromethanesulfinate). rsc.org

| CF₃ Source | Catalyst/System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Sodium Triflinate (Langlois Reagent) | Diacetyl | Thiols | Cost-effective organic catalyst; broad substrate scope including aliphatic and aromatic thiols. | rsc.orgacs.org |

| Trifluoromethyl Phenyl Sulfone | Photocatalyst-Free (EDA Complex) | Thiophenols | Forms an electron donor-acceptor (EDA) complex that initiates the reaction upon light absorption. | acs.org |

| Triflic Anhydride (Tf₂O) | Thianthrene (Recyclable Reagent) | N-heterocycles, Alkenes, Arenes | Transition-metal-free and oxidant-free; scalable and environmentally friendly. | nih.govmdpi.com |

| Togni's Reagent | Rose Bengal | β-nitroalkenes | Efficient conversion of nitroalkenes to 1-trifluoromethylalkenes with high stereoselectivity. | epa.gov |

Mechanistic Aspects of Photoinduced Trifluoromethyl Radical Generation

The central event in photocatalytic trifluoromethylation is the generation of the trifluoromethyl radical (•CF₃). This process is typically initiated by the absorption of visible light by a photocatalyst, promoting it to an excited state. capes.gov.br This excited state catalyst is a potent reductant and can donate an electron to a suitable trifluoromethyl source in a single-electron transfer (SET) event. nih.gov

A common proposed mechanism follows these key steps: nih.govcapes.gov.br

Photoexcitation: The photocatalyst (PC) absorbs a photon of light, transitioning to a long-lived, high-energy excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) donates an electron to the trifluoromethylating reagent (e.g., CF₃SO₂Cl, Togni's reagent). This generates the oxidized form of the photocatalyst (PC⁺) and a radical anion of the CF₃ source.

Fragmentation: The highly unstable radical anion rapidly fragments, releasing a trifluoromethyl radical (•CF₃) and a stable anion (e.g., chloride, sulfinate).

Aromatic Addition: The electrophilic •CF₃ radical adds to the electron-rich aromatic ring of the substrate, forming a radical-cation intermediate.

Rearomatization: The intermediate is oxidized by the photocatalyst cation (PC⁺), regenerating the ground-state photocatalyst and yielding a cationic species that loses a proton to afford the final trifluoromethylated aromatic product.

This catalytic cycle allows for the continuous generation of •CF₃ radicals using only light as the driving force, making it an efficient and atom-economical process. nih.gov

Strategies for Stereoselective and Regioselective Synthesis of 3-Amino-4-(trifluoromethyl)phenol Isomers and Analogues

The synthesis of a specifically substituted aromatic compound like 3-amino-4-(trifluoromethyl)phenol requires precise control over the placement of functional groups (regioselectivity). While direct photocatalytic C-H trifluoromethylation is powerful, its application to an already substituted ring like aminophenol can lead to mixtures of isomers. Therefore, more classical synthetic strategies, often involving the sequential introduction of functional groups, are typically required to achieve a single, desired regioisomer.

A plausible regioselective synthesis could start from a precursor where the relative positions of the functional groups are already established or can be directed. For example, starting with 2-aminophenol, electrophilic trifluoromethylation could be attempted, though controlling the position relative to the competing directing effects of the amino and hydroxyl groups would be challenging. A more controlled route might involve starting with a compound like 4-nitrophenol. The nitro group is a meta-director, while the hydroxyl group is an ortho-, para-director. Introducing the trifluoromethyl group onto this ring would need to be carefully managed. A more robust strategy would likely involve a multi-step sequence using building blocks where the desired substitution pattern is pre-installed.

While 3-amino-4-(trifluoromethyl)phenol itself is achiral, the synthesis of chiral analogues is highly relevant for pharmaceutical applications. This requires stereoselective methods. For instance, creating an analogue with a chiral center at the carbon bearing the amino group (an α-trifluoromethyl amine) is a common goal. rsc.org Biocatalytic methods have shown great promise in this area. Engineered enzymes, such as variants of cytochrome c552, can catalyze asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines with high yield and enantioselectivity. rsc.org Another approach involves the stereoselective addition of the Ruppert-Prakash reagent (TMSCF₃) to chiral N-tert-butanesulfinimines derived from α-amino acids, which yields trifluoromethylated vicinal diamines with excellent diastereoselectivity. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. Modern synthetic methods for producing fluorinated phenols, especially those utilizing photocatalysis, align well with several of these core principles.

The development of metal-free photocatalytic systems further enhances the green profile by avoiding the use of toxic and expensive heavy metals, which aligns with the principle of Less Hazardous Chemical Synthesis . Furthermore, ongoing research focuses on using safer, biodegradable, or recyclable solvents to reduce the environmental impact associated with volatile organic compounds (VOCs), addressing the principle of Safer Solvents and Auxiliaries . By designing synthetic routes with high yields and selectivity, such as direct C-H functionalization, chemists can maximize the incorporation of starting materials into the final product, upholding the principle of Atom Economy and Waste Prevention .

| Green Chemistry Principle | Application in Fluorinated Phenol Synthesis | Reference |

|---|---|---|

| Prevention | Developing high-yield, selective reactions minimizes byproduct formation. | |

| Atom Economy | Direct C-H functionalization methods maximize the use of atoms from reactants. | |

| Less Hazardous Chemical Synthesis | Replacing heavy metal catalysts with metal-free organic photocatalysts reduces toxicity. | |

| Design for Energy Efficiency | Visible-light photocatalysis operates at ambient temperature and pressure, saving energy. | |

| Use of Renewable Feedstocks | Research into deriving phenol building blocks from renewable biomass is ongoing. | |

| Catalysis | Photocatalytic cycles use sub-stoichiometric amounts of catalyst, which is preferable to stoichiometric reagents. |

Fundamental Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Trifluoromethyl Phenol

Reactivity of the Amino Group in 3-Amino-4-(trifluoromethyl)phenol

The amino group (-NH2) is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions on phenols are generally facile due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. byjus.com However, in 3-Amino-4-(trifluoromethyl)phenol, the situation is more complex due to the presence of the amino group, which is also an activating ortho, para-director, and the strongly deactivating trifluoromethyl group.

Halogenation: The halogenation of phenols typically occurs readily, even without a Lewis acid catalyst. byjus.com For instance, treatment of phenol (B47542) with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com In the case of 3-Amino-4-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position para to the hydroxyl group (position 6) is also ortho to the amino group, making it highly activated. The other ortho position to the hydroxyl group (position 2) is also meta to the amino group. The position para to the amino group is occupied by the hydroxyl group. The trifluoromethyl group at position 4 will direct incoming electrophiles to the meta positions (positions 2 and 6). Therefore, halogenation is expected to occur preferentially at position 6 and possibly at position 2. For example, the bromination of 3-Amino-4-(trifluoromethyl)phenol would likely yield 2-bromo-5-amino-4-(trifluoromethyl)phenol or 6-bromo-3-amino-4-(trifluoromethyl)phenol. A related compound, 3-bromo-4-(trifluoromethyl)phenol, is commercially available. sigmaaldrich.com

Nitration: Nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol (picric acid). byjus.com For 3-Amino-4-(trifluoromethyl)phenol, the directing effects of the functional groups would again play a crucial role. The nitration of p-aminophenol, a related compound, proceeds through acetylation of the amino group, followed by nitration and then hydrolysis to yield 4-amino-3-nitrophenol. google.com A similar strategy could potentially be employed for the nitration of 3-Amino-4-(trifluoromethyl)phenol to control the regioselectivity. The compound 4-Nitro-3-(trifluoromethyl)phenol is a known derivative. sigmaaldrich.comsigmaaldrich.com Another related isomer, 3-Nitro-4-(trifluoromethyl)phenol (B1319300), is also documented. a2bchem.com

Acylation and Alkylation Reactions

The amino group of 3-Amino-4-(trifluoromethyl)phenol readily undergoes acylation and alkylation reactions.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an amide. This is a common strategy to protect the amino group or to introduce new functional moieties. For example, N-trifluoromethyl amides can be synthesized from carboxylic acid halides and esters. nih.gov The reactivity of the amino group towards acylation is influenced by its nucleophilicity, which is reduced by the electron-withdrawing trifluoromethyl group on the aromatic ring.

Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom. The synthesis of α-trifluoromethyl amines is a significant area of research due to their potential applications in medicinal chemistry. nih.gov Biocatalytic methods using engineered enzymes have been developed for the enantioselective synthesis of chiral α-trifluoromethyl amines. rochester.edu

Derivatization Strategies for Amines (e.g., formation of imines, amides, ureas)

The amino group serves as a versatile handle for various derivatization reactions.

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org The rate of imine formation is pH-dependent, with the maximum rate often observed around pH 4-5. libretexts.org

Amide Formation: As mentioned in the acylation section, amides are readily formed from the amino group. The properties of α-trifluoromethyl amines make them interesting amide isosteres in medicinal chemistry. nih.gov

Urea (B33335) Formation: The reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. For example, 1-Cyclohexyl-3-phenyl urea is a known compound formed through this type of reaction. hymasynthesis.com

Cyclization Reactions involving the Amino Group leading to Heterocyclic Systems

The amino group of 3-Amino-4-(trifluoromethyl)phenol can participate in cyclization reactions to form various heterocyclic systems. These reactions are of great importance in the synthesis of pharmaceuticals and other biologically active molecules. For instance, cyclization reactions of amino acid derivatives can lead to the formation of lactones, oxazolidinones, and other heterocyclic structures. rsc.org Multicomponent cyclization reactions have also been developed to create complex heterocyclic scaffolds in a single step. nih.gov The synthesis of cyclic peptides is another area where the cyclization involving an amino group is a key step. nih.gov

Reactivity of the Hydroxyl Group in 3-Amino-4-(trifluoromethyl)phenol

The hydroxyl group (-OH) is another reactive site in the molecule, enabling the formation of esters and ethers.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester group by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). organic-chemistry.orgpearson.comnih.gov This reaction is often catalyzed by an acid. The esterification of amino acids is a common procedure, often carried out in the presence of reagents like thionyl chloride or trimethylchlorosilane in an alcohol solvent. nih.gov

Etherification: Etherification involves the conversion of the hydroxyl group into an ether (R-O-R'). One common method is the Williamson ether synthesis, where a phenoxide ion (formed by treating the phenol with a base) reacts with an alkyl halide. Another approach is the O-trifluoromethylation of phenols to form trifluoromethyl ethers, which can be achieved using various electrophilic trifluoromethylating reagents. nih.govmdpi.com Deoxyfluorination of phenols using reagents like PhenoFluor can also be used to synthesize fluorinated aromatic compounds. acs.orgacs.org

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety of 3-Amino-4-(trifluoromethyl)phenol is susceptible to oxidation through various pathways, influenced by the nature of the oxidant and reaction conditions.

Studies on the oxidation of phenolic derivatives of α,α,α-trifluorotoluene, including 3-trifluoromethylphenol (3-TFMP), have been conducted using singlet molecular oxygen (O2(1δg)) and hydrogen phosphate (B84403) radicals (HPO4•−). nih.gov These investigations, employing techniques like time-resolved O2(1δg) phosphorescence detection and flash photolysis, reveal that such phenols are highly susceptible to photo-oxidation via a singlet oxygen-mediated mechanism. nih.gov The kinetics of this process are sensitive to pH and the polarity of the medium, suggesting a charge-transfer mechanism. nih.gov For 3-TFMP, 2-trifluoromethyl-1,4-benzoquinone has been proposed as a primary photo-oxidation product. nih.gov

When hydrogen phosphate radicals are the oxidizing agent, the reaction proceeds through a different channel. The 3-trifluoromethylphenoxyl radical is formed as an intermediate, which subsequently leads to the formation of 2,2'-bis(fluorohydroxymethyl)biphenyl-4,4'-diol. nih.gov The absolute rate constants for the reactions with HPO4•− are significantly high, indicating a rapid oxidation process. nih.gov

It is important to note that the oxidation of the amino group can also occur, potentially leading to the formation of various oxidized products. The interplay between the oxidation of the phenolic and amino functionalities can result in complex reaction mixtures. Research on the oxidation of aromatic amino acids like tryptophan and tyrosine has shown that it can lead to products such as oxindolylalanine and kynurenine, disrupting their normal biological functions. nih.gov While not directly studying 3-Amino-4-(trifluoromethyl)phenol, this highlights the potential for the amino group to undergo oxidative transformations.

Palladium and Copper-Catalyzed Coupling Reactions of Phenols

The phenolic hydroxyl group of 3-Amino-4-(trifluoromethyl)phenol can be activated and subsequently participate in cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based catalytic systems are prominently used for these transformations. organic-chemistry.orgrsc.org

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, are versatile methods for functionalizing phenols. organic-chemistry.orgmdpi.comorganic-chemistry.orgacs.org These reactions typically involve the in situ conversion of the phenol to a more reactive species, such as a triflate or nonaflate, which can then undergo oxidative addition to a palladium(0) complex. organic-chemistry.orgacs.org

A general approach involves the in situ nonaflation of phenols using nonafluorobutanesulfonyl fluoride (B91410), followed by the palladium-catalyzed coupling with a suitable partner like a boronic acid (Suzuki-Miyaura), terminal alkyne (Sonogashira), organostannane (Stille), or an amine (Buchwald-Hartwig). organic-chemistry.org This one-pot procedure enhances efficiency by avoiding the isolation of the intermediate sulfonate. organic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org For instance, palladium catalysts paired with ligands like SPhos or XPhos have proven effective. organic-chemistry.org

The catalytic cycle for these reactions generally involves:

Oxidative addition of the activated phenol to the Pd(0) catalyst.

Transmetalation with the coupling partner (e.g., organoboron compound). researchgate.net

Reductive elimination to form the desired product and regenerate the Pd(0) catalyst. researchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed coupling reactions also provide a valuable route for the functionalization of phenols and their derivatives. rsc.orgmdpi.comelsevierpure.comnih.govscilit.com These reactions are particularly useful for forming C-N and C-O bonds. For example, copper(I)-catalyzed procedures have been developed for the coupling of aryl halides with amines and amides. rsc.org While this applies to aryl halides, the principles can be extended to activated phenols.

In some instances, cooperative catalytic systems involving both copper and another metal, or different copper species, can be employed to achieve selective transformations. For example, a system of CuCl and Cu(OTf)2 has been used to catalyze multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl (B98337) cyanide. mdpi.comelsevierpure.comscilit.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability, but under specific conditions, it can undergo transformations such as C-F bond activation, hydrolysis, and radical reactions.

C-F Bond Activation Studies and Defluorination Mechanisms

The activation of the strong C-F bonds in a trifluoromethyl group is a challenging yet significant area of research, with implications for the synthesis of partially fluorinated compounds and understanding the environmental fate of trifluoromethyl-containing molecules. researchgate.netnih.gov

Studies have shown that the selective activation of a single C-F bond in trifluoromethyl arenes can be achieved using a combination of palladium and copper catalysts. rsc.org This process can lead to the selective reduction of ArCF3 to ArCF2H. rsc.org The mechanism is unique in that the product of the C-F functionalization (ArCF2H) is less reactive than the starting material (ArCF3), which is contrary to general expectations. rsc.org

The defluorination of trifluoromethylphenols (TFMPs) can also occur under aqueous conditions. rsc.org The rate and mechanism of this spontaneous defluorination are influenced by substituents on the phenol ring. rsc.org For some TFMPs, hydrolysis can lead to the formation of the corresponding hydroxybenzoic acids and fluoride ions. rsc.org Density functional theory calculations suggest that the key defluorination step may proceed through an E1cb mechanism, which is driven by β-elimination. rsc.org It has been observed that 3-TFMP is resistant to this type of hydrolysis under the studied conditions. rsc.org

Hydrolysis of the Trifluoromethyl Group

The hydrolysis of the trifluoromethyl group, which ultimately can lead to a carboxylic acid, is another important transformation. This process can occur under both chemical and biological conditions.

In studies of 4-trifluoromethylphenol (4-TFMP), it was found to spontaneously hydrolyze in aqueous buffer at physiological pH to form 4-hydroxybenzoic acid. nih.gov This hydrolysis proceeds through a quinone methide intermediate. nih.gov The formation of this reactive intermediate can lead to the alkylation of cellular macromolecules. nih.gov While this study focused on the 4-isomer, it provides insight into a potential pathway for the hydrolysis of the trifluoromethyl group in related phenols.

Research on various trifluoromethylphenols has shown that while some isomers readily hydrolyze to form hydroxybenzoic acids, 3-TFMP did not undergo hydrolysis under the tested environmental and alkaline aqueous conditions. rsc.org This highlights the significant influence of the substituent positions on the reactivity of the trifluoromethyl group.

Radical Reactions of the Trifluoromethyl Group

The trifluoromethyl group can participate in radical reactions, which are often initiated by photoredox catalysis or other radical initiators. rsc.orgacs.org These reactions provide a means to introduce the CF3 group into various organic molecules or to functionalize the CF3 group itself.

A three-component Minisci reaction has been developed that utilizes a trifluoromethyl radical. rsc.org In this reaction, the electrophilic trifluoromethyl radical, generated from CF3SO2Na, adds to an electron-rich alkene. This generates a nucleophilic alkyl radical that can then undergo a Minisci reaction with electron-deficient N-heteroarenes. rsc.org

Direct trifluoromethylation of natural residues in proteins has also been demonstrated using radical chemistry. acs.org This highlights the potential for the trifluoromethyl group to be involved in radical-mediated transformations under biologically relevant conditions.

Complex Reaction Pathways and Proposed Mechanisms

The reactivity of 3-Amino-4-(trifluoromethyl)phenol is multifaceted, with the potential for complex reaction pathways involving multiple functional groups. Understanding these pathways requires detailed kinetic modeling and mechanistic studies. nih.gov

For instance, in the context of drug metabolism or environmental degradation, the molecule could undergo a series of transformations involving both the phenolic moiety and the trifluoromethyl group. The initial oxidation of the phenol could be followed by further reactions of the resulting quinone-like species. Simultaneously, the trifluoromethyl group could be subject to hydrolysis or defluorination, depending on the specific conditions.

The development of new synthetic methods often involves intricate catalytic cycles. For example, palladium-catalyzed reactions for the synthesis of trifluoromethyl ketones from phenyl trifluoroacetates are proposed to proceed through an oxidative addition of the ester to a palladium(0) complex, followed by transmetalation and reductive elimination. researchgate.net Similarly, the mechanisms of copper-catalyzed trifluoromethylation reactions are an active area of investigation. nih.gov

The design of enzyme inhibitors often relies on creating molecules that undergo specific transformations within the enzyme's active site. For example, a mechanism-based inactivator of GABA aminotransferase was designed to be converted by the enzyme into a reactive species that then inactivates the enzyme. nih.gov While not directly involving 3-Amino-4-(trifluoromethyl)phenol, this illustrates the principle of designing molecules for complex, targeted reaction pathways.

Multicomponent Reactions Incorporating 3-Amino-4-(trifluoromethyl)phenol Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly valuable in the synthesis of compound libraries for drug discovery and materials science. Derivatives of 3-amino-4-(trifluoromethyl)phenol, possessing both a nucleophilic amino group and a phenol moiety, are potential candidates for various MCRs, although specific examples in the literature are scarce. However, the reactivity of related compounds provides a strong basis for their potential applications.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. mdpi.com Phenols, especially those with increased acidity, can sometimes replace the carboxylic acid component in Ugi-type reactions, often involving a Smiles rearrangement. researchgate.net Given the electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of the phenolic proton, derivatives of 3-amino-4-(trifluoromethyl)phenol could potentially serve as the acidic component in such Ugi-Smiles reactions. researchgate.net

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org While less common, phenols can also participate in Passerini-type reactions, leading to O-arylated products through a key Smiles rearrangement of an intermediate phenoxyimidate adduct. organic-chemistry.org

A significant application of aminopyrazoles, which are structurally related to aminophenols, is in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.netnih.govmdpi.com These syntheses often proceed via a multicomponent approach. For instance, the reaction of a 5-aminopyrazole, a 1,3-dicarbonyl compound, and an aldehyde can yield the pyrazolo[3,4-b]pyridine scaffold. nih.govmdpi.com The regioselectivity of such reactions can be controlled by using unsymmetrical dicarbonyl compounds, such as 1,1,1-trifluoropentane-2,4-dione. In this case, the more electrophilic carbonyl group attached to the trifluoromethyl group dictates the course of the reaction. mdpi.com By analogy, a derivative of 3-amino-4-(trifluoromethyl)phenol could potentially react with a suitable dinitrile or β-ketonitrile and an aldehyde in a multicomponent fashion to generate novel trifluoromethyl-substituted heterocyclic structures.

The enol-Ugi reaction is another variant where an enolizable compound, an amine, an aldehyde, and an isocyanide react. For example, the condensation of 4-hydroxycoumarins (enol), amines, aldehydes, and isocyanides can produce complex coumarin (B35378) derivatives. mdpi.comnih.gov A trifluoromethyl-containing product, N-Cyclohexyl-2-(cyclohexyl(3-nitro-2-oxo-2H-chromen-4-yl)amino)-2-(4-(trifluoromethyl)phenyl)acetamide, has been synthesized through an enol-Ugi condensation, demonstrating the feasibility of incorporating trifluoromethylphenyl moieties in such reactions. nih.gov

Table 1: Overview of Selected Multicomponent Reactions and Potential Participation of 3-Amino-4-(trifluoromethyl)phenol Derivatives

| Reaction Name | Typical Components | Product Type | Potential Role of 3-Amino-4-(trifluoromethyl)phenol Derivative |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide | Amine component; Phenol as acidic component (Ugi-Smiles) mdpi.comresearchgate.net |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | α-Hydroxy carboxamide | Phenol as acidic component (Passerini-Smiles) organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Aminopyrazole, 1,3-Dicarbonyl, Aldehyde | Pyrazolo[3,4-b]pyridine | As an amino component analog for synthesis of related fused heterocycles nih.govmdpi.com |

| Enol-Ugi Reaction | Enol, Amine, Aldehyde, Isocyanide | Polysubstituted heterocyclic enamine | Amine component mdpi.comnih.gov |

Turnover and Inactivation Mechanisms in Related Fluorinated Compounds

While specific studies on the enzyme inactivation mechanisms of 3-amino-4-(trifluoromethyl)phenol are not detailed in the provided search results, the behavior of other fluorinated compounds provides significant insight into potential pathways. Many fluorinated molecules act as mechanism-based inactivators (MBIs) for enzymes, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. nih.govmdpi.com MBIs are unreactive compounds that are converted into a highly reactive species by the target enzyme's catalytic action, leading to the enzyme's irreversible inactivation. mdpi.com

A common target for such inactivators is γ-aminobutyric acid aminotransferase (GABA-AT). The inactivation mechanism often involves the formation of a Schiff base between the amino group of the inactivator and the PLP cofactor. mdpi.com For fluorinated γ-amino acids like 4-amino-5-fluoropentanoic acid, the proposed mechanism involves the formation of an enamine intermediate after the initial Schiff base formation. northwestern.edu This enamine can then act as a Michael acceptor, leading to covalent modification of the enzyme. mdpi.com

In the case of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, a potent inactivator of human ornithine aminotransferase (hOAT), the mechanism involves a series of steps following the initial formation of the external aldimine with PLP. nih.govnih.gov This is followed by deprotonation and the elimination of a fluoride ion. nih.gov This process can lead to either enzyme inactivation or turnover to a metabolic product. The major turnover pathway for this compound results in the formation of a monofluorinated ketone. nih.govnih.gov The inactivation itself can proceed through different pathways, including the formation of a covalent adduct with the enzyme or a tightly bound noncovalent complex. nih.gov Spectral and kinetic experiments have supported a lysine-assisted E2 fluoride ion elimination, which generates a second external aldimine directly from the initial one. nih.gov

The electron-withdrawing effect of fluorine is crucial in these mechanisms, as it can stabilize carbanionic intermediates formed during the elimination reactions. nih.gov For 3-amino-4-(trifluoromethyl)phenol, the potent electron-withdrawing trifluoromethyl group is expected to significantly influence the reactivity of the aromatic ring and the amino group. If it were to interact with an enzyme like an aminotransferase, it is plausible that after forming a Schiff base, a subsequent enzymatic step could trigger a reaction cascade. However, unlike the alkyl fluorides where fluoride elimination is common, the C-F bonds in a trifluoromethyl group are significantly stronger and attached to an aromatic ring, making direct fluoride elimination less likely under typical biological conditions. Instead, the trifluoromethyl group would primarily exert a strong inductive effect, potentially influencing the stability of intermediates or the pKa of the amino and phenol groups, which could be critical for its binding and reactivity within an enzyme active site.

Table 2: Mechanistic Steps in the Inactivation of Aminotransferases by Fluorinated Compounds

| Inactivator | Key Mechanistic Steps | Resulting Species/Outcome |

| 4-Amino-5-fluoropentanoic acid | Formation of Schiff base with PLP, tautomerization to enamine. northwestern.edu | Covalent modification of the enzyme via enamine intermediate. mdpi.comnorthwestern.edu |

| (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid | Formation of external aldimine, deprotonation, E2 elimination of fluoride ion. nih.gov | Turnover to a monofluorinated ketone or inactivation via covalent/noncovalent complex. nih.govnih.gov |

| 3-Amino-4-fluorobutanoic acid | Formation of PLP adduct, fluoride ion release, formation of acetoacetate (B1235776) as a metabolite. | Inactivation via an enamine mechanism with a partition ratio indicating multiple turnovers per inactivation event. |

Photochemical and Biotransformation Pathways

The environmental fate and metabolic pathways of fluorinated aromatic compounds are of significant interest due to their increasing use and persistence. The pathways for 3-amino-4-(trifluoromethyl)phenol can be inferred from studies on related substituted phenols and fluorinated aromatics.

Photochemical Pathways: The photolysis of substituted phenols in aqueous or gas phases typically involves the fission of the O-H bond as a primary step upon UV irradiation. nih.gov This process leads to the formation of a phenoxyl radical. rsc.orgrsc.org For instance, the photolysis of 4-fluorophenol (B42351) proceeds via initial excitation followed by radiationless transitions that lead to O-H bond cleavage, yielding a 4-fluorophenoxyl radical and a hydrogen atom. nih.gov Phenyl-substituted phenols are known to form aryloxyl radicals via a biphotonic process involving the triplet excited state. rsc.org These highly reactive radical intermediates can then undergo various secondary reactions, such as dimerization or reaction with other molecules in the medium. rsc.org For 3-amino-4-(trifluoromethyl)phenol, a similar photochemical pathway involving the formation of a 3-amino-4-(trifluoromethyl)phenoxyl radical would be expected. The presence of the amino and trifluoromethyl groups would likely influence the stability and subsequent reactivity of this radical intermediate.

Biotransformation Pathways: The microbial degradation of phenols and fluorinated aromatic compounds has been studied in various microorganisms, particularly Pseudomonas species. nih.govnih.govnih.gov The aerobic degradation of phenol typically begins with hydroxylation to form catechol. nih.govcapes.gov.br The aromatic ring of catechol is then cleaved by dioxygenase enzymes, either via an ortho or a meta cleavage pathway, leading to aliphatic intermediates that can enter central metabolic pathways. nih.gov

The biotransformation of fluorinated aromatic compounds can be more complex. Microorganisms can metabolize some fluorinated substrates, sometimes leading to the cleavage of the carbon-fluorine bond and the release of fluoride ions. core.ac.uknih.gov For example, Pseudomonas putida can degrade monofluorobenzoates, releasing fluoride in the process. core.ac.uk The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites. nih.gov Given the structure of 3-amino-4-(trifluoromethyl)phenol, a likely initial step in its biotransformation would be aromatic hydroxylation, catalyzed by mono- or dioxygenases. This could potentially form a trifluoromethyl-substituted aminocatechol. Subsequent ring cleavage would then depend on the substrate specificity of the dioxygenases present in the microorganism. The stability of the trifluoromethyl group makes its direct cleavage challenging, suggesting it would likely remain intact during the initial stages of degradation.

Yeast and other fungi are also known to perform biotransformations on aromatic compounds, often involving hydroxylation, reduction, or glycosylation reactions. mdpi.com

Table 3: Predicted Transformation Pathways for 3-Amino-4-(trifluoromethyl)phenol

| Transformation | Pathway | Key Intermediates/Products |

| Photochemical | O-H bond fission upon UV absorption. nih.govrsc.org | 3-Amino-4-(trifluoromethyl)phenoxyl radical. |

| Biotransformation (Bacterial) | Aerobic degradation, initial aromatic hydroxylation. nih.govcapes.gov.br | Trifluoromethyl-substituted aminocatechol. |

| Biotransformation (Bacterial) | Ring cleavage of catechol intermediate. nih.gov | Aliphatic acids (e.g., muconic acid derivatives). |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Reaction Monitoring

High-Resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.org

For 3-Amino-4-(trifluoromethyl)phenol, ¹H and ¹³C NMR spectra would provide foundational structural information. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to spin-spin coupling between adjacent protons and longer-range coupling with the fluorine atoms of the trifluoromethyl group. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and trifluoromethyl (-CF₃) substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-4-(trifluoromethyl)phenol Predicted values are based on analogous compounds such as 3-Trifluoromethylphenol, 4-Trifluoromethylphenol, and other substituted phenols. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~6.8-7.0 | d (doublet) or dd (doublet of doublets) |

| ¹H | H-5 | ~6.6-6.8 | d (doublet) or dd (doublet of doublets) |

| ¹H | H-6 | ~7.1-7.3 | d (doublet) or q (quartet) |

| ¹³C | C-1 (C-OH) | ~150-155 | s (singlet) |

| ¹³C | C-2 | ~115-120 | s (singlet) |

| ¹³C | C-3 (C-NH₂) | ~140-145 | s (singlet) |

| ¹³C | C-4 (C-CF₃) | ~120-125 | q (quartet, due to ¹JCF coupling) |

| ¹³C | C-5 | ~110-115 | s (singlet) |

| ¹³C | C-6 | ~125-130 | s (singlet) |

| ¹³C | CF₃ | ~123-128 | q (quartet, due to ¹JCF coupling) |

While 1D NMR provides essential data, complex molecules often require multi-dimensional techniques for complete and unambiguous assignment. 2D-NMR experiments correlate signals within the same spectrum or between different nuclei, resolving spectral overlap and revealing connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for identifying which protons are spin-coupled to each other. For 3-Amino-4-(trifluoromethyl)phenol, it would definitively establish the connectivity of the protons on the aromatic ring, helping to distinguish between the different aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates proton signals with their directly attached heteronuclei, typically ¹³C. An HSQC spectrum would allow for the direct assignment of each protonated carbon atom in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for assigning quaternary (non-protonated) carbons, such as C-1, C-3, C-4, and the carbon of the CF₃ group, by observing their correlations to nearby protons.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally valuable analytical tool. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.orgnsf.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than that for ¹H NMR, making the ¹⁹F chemical shift highly sensitive to subtle changes in the local electronic environment. wikipedia.orgnih.gov

For 3-Amino-4-(trifluoromethyl)phenol, the three equivalent fluorine atoms of the CF₃ group would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift for organofluorine compounds with CF₃ groups typically appears in the range of -50 to -70 ppm relative to the standard CFCl₃. wikipedia.org This signal's precise position can provide valuable information. For instance, any reaction involving the nearby amino or hydroxyl groups would alter the electronic environment of the CF₃ group, leading to a measurable shift in its ¹⁹F resonance. This sensitivity makes ¹⁹F NMR an excellent probe for monitoring chemical transformations and interactions. nih.govnih.gov

Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups alfa-chemistry.comcolorado.edu

| Functional Group | Typical Chemical Shift (δ, ppm) vs. CFCl₃ |

|---|---|

| C₆H₅-CF₃ | -63 to -64 |

| CF₃COOH | -76.5 |

| C₆F₆ | -164.9 |

| C₆H₅F | -113.1 |

| Aqueous F⁻ | -125.3 |

Chemical Shift Perturbation (CSP) analysis is a powerful NMR method used to study molecular interactions and reaction mechanisms. nih.gov It involves monitoring the changes in the chemical shifts of NMR-active nuclei upon the addition of a binding partner or as a reaction proceeds. nih.govresearchgate.net These perturbations provide information on binding sites, conformational changes, and reaction kinetics. bcm.edu

For 3-Amino-4-(trifluoromethyl)phenol, CSP can be used to monitor reactions in real-time. rsc.orgbeilstein-journals.org For example, during the N-acetylation of the amino group, a titration with an acetylating agent would cause progressive changes in the chemical shifts of the nearby aromatic protons (H-2 and H-5) and, significantly, the ¹⁹F signal of the trifluoromethyl group. By plotting these chemical shift changes against the amount of reagent added, one can follow the reaction's progress, detect the formation of intermediates, and potentially calculate reaction rates. The magnitude of the perturbation on different nuclei can also offer insights into the conformational changes occurring within the molecule during the transformation. ccpn.ac.uk

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For 3-Amino-4-(trifluoromethyl)phenol, the molecular formula is C₇H₆F₃NO. HRMS can distinguish this exact mass from other combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of a synthesized product or an unknown metabolite, as it provides an unambiguous elemental composition. acs.org

Exact Mass Calculation for 3-Amino-4-(trifluoromethyl)phenol

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass [M] | 177.040148 | ||

| Protonated Molecule [M+H]⁺ | 178.047973 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) to produce smaller fragment ions. nih.govnih.gov The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify it or to elucidate the structure of unknown compounds and reaction intermediates. unito.it

For the protonated molecule of 3-Amino-4-(trifluoromethyl)phenol ([M+H]⁺, m/z 178.05), a plausible fragmentation pathway would involve the loss of small, stable neutral molecules. Analyzing these fragments helps to piece together the structure of the parent molecule. For example, if a reaction modifies the amino group, the mass of the precursor ion will change, and the fragmentation pattern will be altered in a predictable way, allowing for the characterization of the reaction product or intermediate.

Plausible MS/MS Fragmentation Pathway for Protonated 3-Amino-4-(trifluoromethyl)phenol

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 178.05 | H₂O (18.01) | 160.04 | Loss of the phenolic hydroxyl group and a proton |

| 178.05 | NH₃ (17.03) | 161.02 | Loss of the amino group |

| 178.05 | CO (27.99) | 150.05 | Loss of carbon monoxide from the phenol ring |

| 160.04 | HCN (27.01) | 133.03 | Subsequent loss of HCN from the aniline-like fragment |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 3-Amino-4-(trifluoromethyl)phenol

Computational Chemistry and Theoretical Investigations on the Electronic Structure and Reactivity Profile of 3 Amino 4 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and for analyzing its electronic characteristics. By employing DFT methods, researchers can determine the most stable conformation of 3-Amino-4-(trifluoromethyl)phenol and gain a deeper understanding of its structural parameters.

Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Calculated Geometrical Parameters for 3-Amino-4-(trifluoromethyl)phenol (Illustrative)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-N | ~1.40 |

| C-O | ~1.36 |

| C-CF3 | ~1.50 |

| C-F | ~1.34 |

| O-H | ~0.97 |

| N-H | ~1.01 |

| Bond Angles (°) | |

| C-C-C (aromatic) | ~119 - 121 |

| C-C-N | ~120 |

| C-C-O | ~120 |

| F-C-F | ~107 |

| H-O-C | ~109 |

| H-N-C | ~112 |

| Dihedral Angles (°) | |

| C-C-N-H | Varies with conformer |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Precise values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The energy and spatial distribution of these orbitals provide valuable information about a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's nucleophilic character (electron-donating ability). Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's electrophilic character (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Electron Transfer Processes and Radical Character

The analysis of HOMO and LUMO provides insights into potential electron transfer processes. sigmaaldrich.com For 3-Amino-4-(trifluoromethyl)phenol, the HOMO is likely to be localized on the electron-rich amino and hydroxyl groups, as well as the phenyl ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, may be distributed over the trifluoromethyl group and the aromatic ring, indicating regions that can accept electrons. Understanding the distribution of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. The potential for radical formation can also be inferred from the electronic structure, as the stability of a potential radical species can be assessed computationally.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to attack by electrophiles (positively charged species). For 3-Amino-4-(trifluoromethyl)phenol, these areas are expected to be around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. Regions of positive electrostatic potential (often colored blue) are electron-poor and are prone to attack by nucleophiles (electron-rich species). These positive regions are generally found around the hydrogen atoms of the amino and hydroxyl groups. The MEP surface provides a clear and intuitive picture of the charge distribution and is invaluable for predicting intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of spectroscopic results.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for 3-Amino-4-(trifluoromethyl)phenol. asianpubs.org By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted relative to a standard reference compound. These predicted spectra can be instrumental in assigning the signals in an experimental NMR spectrum.

Similarly, the vibrational frequencies corresponding to the different bond stretching, bending, and torsional motions within the molecule can be calculated. ijaemr.com These computed frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum, providing a detailed understanding of the molecule's vibrational modes.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Acidity/Basicity Studies and Protonation Equilibria in Relation to Reactivity (e.g., pKa calculations)

The acidity and basicity of a molecule are fundamental properties that dictate its reactivity. For 3-Amino-4-(trifluoromethyl)phenol, the presence of both an acidic phenolic hydroxyl group and a basic amino group makes its protonation equilibria complex and highly dependent on the surrounding chemical environment. Computational methods, particularly those based on quantum mechanics, provide a powerful tool for predicting the acid dissociation constant (pKa) and understanding the factors that influence it. organicchemistrydata.orgpacific.edu

The pKa is a measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For phenols, the acidity of the hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, are known to increase the acidity of phenols by stabilizing the corresponding phenoxide ion through inductive effects. Conversely, electron-donating groups decrease acidity.